4-Amino-N-(2-ethyl-6-methylphenyl)benzamide
Description
4-Amino-N-(2-ethyl-6-methylphenyl)benzamide is a benzamide derivative characterized by a 4-aminobenzoyl group attached to a 2-ethyl-6-methyl-substituted aniline moiety. For example, structurally similar compounds like CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide) are known histone deacetylase (HDAC) inhibitors with antitumor activity , while GOE1734 (4-amino-N-(2'-aminophenyl)benzamide) demonstrates preferential efficacy in slowly proliferating tumors . The ethyl and methyl substituents on the aromatic ring of this compound likely influence its lipophilicity, metabolic stability, and target binding compared to other derivatives.
Properties
IUPAC Name |
4-amino-N-(2-ethyl-6-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-12-6-4-5-11(2)15(12)18-16(19)13-7-9-14(17)10-8-13/h4-10H,3,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUPITGJBWZDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide typically involves the reaction of 2-ethyl-6-methylaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzamide linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis and Cyclization
4-Amino-N-(2-ethyl-6-methylphenyl)benzamide undergoes acid-catalyzed hydrolysis under concentrated HCl, facilitated by neighboring group participation from the benzamide moiety. This reaction proceeds via two kinetically indistinguishable pathways, leading to cleavage of the ether linkage and subsequent cyclization to form oxazolidine derivatives (Scheme 1) .
Key Data:
| Parameter | Value (71.2°C) |
|---|---|
| Rate constant () | |
| Activation energy () | |
| Entropy change () |
The reaction is first-order with respect to substrate concentration, and the participation of the benzamide group accelerates hydrolysis by a factor of compared to non-assisted pathways .
Nucleophilic Substitution Reactions
The amino group participates in nucleophilic substitution with sodium tetraphenylborate (NaBPh) to form a stable ion-pair complex (Figure 2) .
Reaction Conditions:
-
Solvent: Deionized water
-
Temperature: 25°C (ambient)
-
Yield: 85%
Product:
this compound tetraphenylborate
General Oxidation Pathway:
Conditions:
-
Oxidant: KMnO (acidic medium or phase-transfer catalyst)
-
Temperature: 60–80°C
Complexation with Metal Ions
The benzamide’s carbonyl oxygen and amino group act as ligands for transition metals. For example, coordination with Cu(II) or Fe(III) ions forms stable chelates, as observed in similar benzamide derivatives .
Example Reaction:
Key Properties:
Substitution at the Aromatic Ring
The electron-rich aromatic ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the amino group.
Nitration Example:
Conditions:
Mechanistic Insights
-
Neighboring Group Participation: The benzamide’s carbonyl oxygen stabilizes transition states during hydrolysis, reducing activation energy .
-
Solvent Effects: Polar solvents (e.g., water) stabilize ionic intermediates in substitution reactions, enhancing reaction rates .
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Electronic Effects: The electron-donating amino group directs electrophilic substitution to the para position .
Scientific Research Applications
4-Amino-N-(2-ethyl-6-methylphenyl)benzamide is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is also identified by the PubChem CID 20120950 .
Scientific Research Applications
While specific applications of this compound are not extensively detailed in the provided search results, related compounds and research contexts offer insights into potential uses:
- Antiviral Research: 4-(aminomethyl)benzamides, a related class of compounds, have been identified as potent small molecule inhibitors of Ebola virus entry and are also effective against Marburg virus . These compounds show promise as therapeutic agents for the treatment and control of Ebola virus infections .
- Structure-Activity Relationship (SAR) Studies: Modified 4-(aminomethyl)benzamides have been used in SAR studies to improve selectivity and potency toward Ebola virus (EBOV) or Marburg virus (MARV) . These studies involve adding substituents to the amide portion of the molecule, the aromatic region, or the tertiary amine region to optimize the compounds' antiviral activity .
- Synthesis and Characterization: Research has been conducted on synthesizing related benzamide compounds and characterizing their properties . For example, the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide has been described, along with its characterization using techniques like NMR .
- Activation Analysis: Benzamide compounds may be used in activation analysis, a sensitive analytical technique used for quality control and identifying trace elements in manufacturing and research .
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Antitumor Effects
- CI-994 : Inhibits HDAC-1/2, inducing histone H3 hyperacetylation at IC₅₀ values in the µM range .
- GOE1734 : Exhibits DNA crosslinking activity and low mutagenicity, effective in slow-growing tumors .
- 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide: Potent carbonic anhydrase (CA) inhibitor (IC₅₀: 0.09–0.58 µM for hCA II) .
The ethyl and methyl groups in this compound may enhance blood-brain barrier penetration compared to polar derivatives like CI-994, though this requires experimental validation.
Antimicrobial Activity
- 4-Amino-N-(o-hydroxyphenyl)benzamide: Active against Klebsiella pneumoniae (MIC: 25 µg/mL) .
- N-(o-hydroxyphenyl) benzamides : Broad-spectrum activity against Gram-positive bacteria and C. albicans .
Biological Activity
4-Amino-N-(2-ethyl-6-methylphenyl)benzamide, also known as 4-AEPB, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. This article provides a comprehensive overview of the biological activity of 4-AEPB, supported by relevant studies and data.
- IUPAC Name : this compound
- CAS Number : 1016673-76-9
- Molecular Formula : C16H20N2O
- Molecular Weight : 256.35 g/mol
Anticonvulsant Properties
A pivotal study conducted in 1997 evaluated the anticonvulsant properties of 4-AEPB. The compound was tested on mice and rats, revealing its efficacy against maximal electroshock-induced seizures (MES). The study reported the following findings:
- ED50 (Effective Dose for 50% response) :
- Mice (intraperitoneal): 28.6 µmol/kg
- Rats (oral): 29.8 µmol/kg
- TD50 (Toxic Dose for 50% response) :
- Mice: 96.3 µmol/kg
- Rats: >1530 µmol/kg
- Protective Index (PI) :
- Mice: 3.36
- Rats: >51
These results indicate a favorable safety profile for 4-AEPB compared to other anticonvulsants like phenytoin and ameltolide, suggesting its potential for further development as an antiepileptic drug .
The mechanism by which 4-AEPB exerts its anticonvulsant effects appears to involve modulation of neurotransmitter systems and enhancement of seizure thresholds. Molecular modeling studies suggest that structural modifications in the compound maintain a low-energy conformation similar to that of effective analogs, which is crucial for its biological activity .
Comparative Biological Activity Table
| Compound | ED50 (µmol/kg) | TD50 (µmol/kg) | Protective Index |
|---|---|---|---|
| 4-Amino-N-(2-ethylphenyl)benzamide | 28.6 (mice) | 96.3 (mice) | 3.36 |
| 4-Amino-N-(2,6-dimethylphenyl)benzamide | Not specified | Not specified | Not specified |
| Phenytoin | Varies | Varies | Varies |
Case Studies and Experimental Findings
-
Anticonvulsant Study :
- A study published in Biomed Pharmacother reported the anticonvulsant efficacy of various benzamide derivatives, including comparisons with established medications like phenytoin and ameltolide. The findings emphasized the need for further exploration into the structure-activity relationship to optimize therapeutic effects .
- Cancer Research :
Q & A
Q. What synthetic strategies are recommended for the laboratory-scale preparation of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-aminobenzoic acid derivatives and 2-ethyl-6-methylaniline. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCI/HOBt or DCC in anhydrous DMF or THF .
- Optimizing reaction temperature (typically 0–25°C) to suppress side reactions like hydrolysis.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Monitor reaction progress using TLC or LC-MS to confirm intermediate formation .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps include:
- Growing high-quality crystals via slow evaporation of a saturated solution in DMSO or DCM.
- Data collection using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement using SHELXL (for small molecules) or OLEX2, leveraging the WinGX suite for data integration .
Validate hydrogen bonding and torsion angles using ORTEP-3 for graphical representation .
Q. What spectroscopic techniques are essential for characterizing this benzamide derivative?
- Methodological Answer :
- NMR : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, amide NH at δ ~10 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular mass (exact mass: 280.1484 Da) .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store at –20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of the amino and amide groups in this compound?
- Methodological Answer :
- Perform geometry optimization using Gaussian-type basis sets (e.g., 6-31G**) and hybrid functionals like B3LYP .
- Calculate Fukui indices to identify nucleophilic/electrophilic sites:
- The amino group (NH2) shows high nucleophilicity, favoring electrophilic substitution.
- The amide carbonyl is electrophilic, susceptible to nucleophilic attack .
Compare computed IR spectra with experimental data to validate accuracy .
Q. How to resolve contradictions in crystallographic data, such as disordered solvent molecules in the lattice?
- Methodological Answer :
- Use SQUEEZE (in PLATON) to model disordered solvent regions and refine occupancy factors .
- Cross-validate with TGA/DSC data to confirm solvent loss temperatures.
- Re-crystallize under controlled humidity or alternative solvents (e.g., acetonitrile instead of DMSO) .
Q. What experimental and computational approaches can identify competitive reaction pathways during functionalization (e.g., nitration or halogenation)?
- Methodological Answer :
- Experimental : Conduct competitive reactions under varying conditions (e.g., HNO3/H2SO4 vs. AcOH for nitration). Analyze products via HPLC-MS .
- Computational : Use DFT to map potential energy surfaces (PES) for transition states. Compare activation energies of ortho vs. para substitution pathways .
- Statistical analysis (e.g., ANOVA) to correlate reaction conditions (temperature, catalyst) with regioselectivity .
Q. How does the trifluoromethyl group in structurally similar benzamides influence metabolic stability compared to this compound?
- Methodological Answer :
- Perform comparative pharmacokinetic studies using liver microsomes:
- Measure half-life (t1/2) and intrinsic clearance (Clint) via LC-MS/MS.
- The trifluoromethyl group in analogs (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) enhances metabolic stability by reducing CYP450-mediated oxidation .
- Use QSPR models to correlate lipophilicity (logP) with bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
